4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene, piperidine, and tetrahydroquinoxalinone moieties suggests it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step often involves the synthesis of 1-(Thiophene-2-sulfonyl)piperidine-4-carboxylic acid. This can be achieved through the reaction of thiophene-2-sulfonyl chloride with piperidine-4-carboxylic acid under basic conditions.
Coupling with Tetrahydroquinoxalinone: The piperidine derivative is then coupled with 1,2,3,4-tetrahydroquinoxalin-2-one. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydroquinoxalinone moiety can be reduced to form alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the thiophene ring.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents for the carbonyl group.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the tetrahydroquinoxalinone.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of 4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one would depend on its specific application. In a biological context, it may interact with proteins or enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites. The thiophene and piperidine moieties could play a role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophene-2-sulfonyl)piperidine-4-carboxylic acid: Shares the thiophene and piperidine moieties but lacks the tetrahydroquinoxalinone group.
4-(Thiophene-2-sulfonyl)piperidine: Similar structure but without the carbonyl and tetrahydroquinoxalinone groups.
Uniqueness
4-[1-(Thiophene-2-sulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrahydroquinoxalinone moiety differentiates it from simpler analogs and may enhance its pharmacological properties.
This compound’s unique structure and diverse functional groups make it a valuable subject for further research in various scientific fields.
Properties
IUPAC Name |
4-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c22-16-12-21(15-5-2-1-4-14(15)19-16)18(23)13-7-9-20(10-8-13)27(24,25)17-6-3-11-26-17/h1-6,11,13H,7-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHADVUJOIDAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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